N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide
Description
N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide is a structurally complex molecule featuring:
- A 2,3-dihydro-1,4-benzodioxin core linked via an amide bond to a sulfanyl-ethyl-oxidanylidene group.
- A 1,3,4-oxadiazole ring substituted with a methyl group connected to a 2,6-bis(fluoranyl)benzamide moiety.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O5S/c21-12-2-1-3-13(22)18(12)19(28)23-9-17-25-26-20(31-17)32-10-16(27)24-11-4-5-14-15(8-11)30-7-6-29-14/h1-5,8H,6-7,9-10H2,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZOZBJGAKTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide is notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 474.51 g/mol. It features several functional groups, including a benzodioxin moiety and an oxadiazole ring, which are known for their diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Antimicrobial Properties
Research has demonstrated that derivatives of 1,3,4-thiadiazole , which is structurally related to the oxadiazole component of this compound, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the thiadiazole moiety have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) in the range of 32–62.5 μg/mL .
- Antifungal Activity : Some derivatives displayed promising antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values comparable to established antifungals like fluconazole .
Cytotoxicity and Anti-Cancer Potential
Studies on similar compounds indicate potential cytotoxic effects against various cancer cell lines. The presence of multiple aromatic rings and heteroatoms in the structure may contribute to interactions with cellular targets involved in proliferation and apoptosis.
The proposed mechanisms for the biological activity of compounds related to this structure include:
- Inhibition of Enzymatic Activity : Many bioactive compounds interact with enzymes critical for bacterial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives for their antimicrobial properties against various pathogens. The most active compounds were those with halogen substitutions on the phenyl ring, enhancing antibacterial activity significantly .
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of benzodioxin derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis through oxidative stress pathways .
Scientific Research Applications
The compound N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide has garnered interest in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. The benzodioxin and oxadiazole components are known for their biological activities, including anti-inflammatory and anti-tumor effects.
Case Study: Anticancer Activity
In a study examining the anticancer properties of similar compounds, it was found that derivatives of benzodioxin exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the oxadiazole moiety may enhance these effects due to its ability to interact with cellular targets involved in cancer progression.
Pharmacological Studies
Research indicates that compounds with similar structures have shown promise in modulating various biological pathways. For instance, the benzodioxin moiety is often associated with neuroprotective effects.
Case Study: Neuroprotection
A study demonstrated that benzodioxin derivatives provided neuroprotection in models of neurodegeneration by reducing oxidative stress and inflammation. This suggests that the compound may have potential applications in treating neurodegenerative diseases.
Agricultural Chemistry
There is growing interest in the use of such compounds as agrochemicals due to their potential as biopesticides or herbicides. The unique structure may allow for selective action against pests while minimizing harm to beneficial organisms.
Case Study: Biopesticide Development
Research into similar compounds has indicated effectiveness against specific agricultural pests while exhibiting low toxicity to non-target species. This could lead to the development of environmentally friendly pest control solutions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the molecule undergoes nucleophilic substitution under alkaline or acidic conditions. This reactivity enables replacement with other nucleophiles (e.g., amines, thiols) to generate derivatives.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thiol-disulfide exchange | Alkaline conditions, R-SH | Substituted thioether derivatives |
| Halogenation | Cl₂/Br₂ in presence of Lewis acid | Halogenated oxadiazole intermediates |
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in electrophilic and ring-opening reactions. Oxidation reactions with peroxides or nitrating agents can modify its electronic properties .
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, acidic medium | Ring-opening to form carboxylic acid |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted oxadiazole derivatives |
Hydrolysis of Benzamide Moiety
The benzamide group undergoes hydrolysis under strongly acidic or basic conditions, yielding a carboxylic acid and an amine.
| Conditions | Products |
|---|---|
| HCl (6M), reflux | 2,6-bis(fluoranyl)benzoic acid + amine |
| NaOH (10%), 80°C | Sodium carboxylate + free amine |
Reactivity of Benzodioxin Amino Group
The primary amine in the benzodioxin subunit engages in diazotization and azo-coupling reactions, useful for introducing aromatic substituents.
| Reaction | Reagents | Application |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt formation |
| Azo coupling | Phenol/aniline derivatives | Colored azo compounds for spectroscopy |
Electrophilic Aromatic Substitution
Electron-rich aromatic rings (e.g., benzodioxin) undergo halogenation or sulfonation, while fluorine atoms on the benzamide direct electrophiles to meta/para positions .
| Reaction | Site | Typical Reagents |
|---|---|---|
| Bromination | Benzodioxin ring | Br₂/FeBr₃ |
| Sulfonation | Benzamide ring (meta to F) | H₂SO₄/SO₃ |
Structural Anomalies in Source Data
Discrepancies in molecular formulas across sources suggest potential variations in derivatives or reporting errors:
| Source | Molecular Formula | Molecular Weight |
|---|---|---|
| EvitaChem | C₂₃H₂₂F₂N₄O₄S | 504.5 g/mol |
| Chemsrc | C₂₀H₁₆F₂N₄O₅S | 462.4 g/mol |
This inconsistency highlights the need for verification via mass spectrometry or X-ray crystallography .
Reaction Mechanisms and Stability
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with derivatives synthesized by Abbasi et al. (2022), particularly N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides . Below is a comparative analysis:
Structural Features
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine atoms on the benzamide in the target compound could improve membrane permeability and resistance to oxidative metabolism compared to Abbasi et al.’s phenyl-substituted derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide?
- Methodological Answer :
- Use dynamic pH control during coupling reactions involving benzodioxin-6-amine derivatives. For example, maintain pH 10 with aqueous Na₂CO₃ to facilitate nucleophilic substitution at the sulfonamide or oxadiazole moieties .
- Employ lithium hydride (LiH) as a catalyst in polar aprotic solvents (e.g., DMF) for N-alkylation/arylation steps to enhance reaction efficiency .
- Monitor intermediates via TLC/HPLC and optimize reaction times to minimize side products like over-oxidized species.
Q. How can researchers validate the structural integrity of intermediates during synthesis?
- Methodological Answer :
- Combine multi-spectral analysis :
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Antibacterial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Test lipoxygenase (LOX) inhibition via UV-Vis spectrophotometry at 234 nm, comparing IC₅₀ values against NDGA (nordihydroguaiaretic acid) .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and bacterial target proteins?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to E. coli dihydrofolate reductase (DHFR) or S. aureus enoyl-ACP reductase.
- Parameterize the compound’s sulfonamide and oxadiazole groups using DFT calculations (e.g., B3LYP/6-31G*) to refine charge distributions .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What strategies resolve contradictions between spectral data and observed bioactivity?
- Methodological Answer :
- Hypothesis Testing : If bioactivity is lower than predicted despite correct spectral data, consider:
- Conformational isomerism : Use variable-temperature NMR to detect rotamers affecting binding .
- Metabolic instability : Perform LC-MS stability assays in simulated gastric fluid (pH 2) or liver microsomes .
- Synchrotron X-ray crystallography : Resolve 3D structures of protein-ligand complexes to identify steric clashes or non-covalent interactions missed in docking .
Q. How can AI-driven experimental design improve synthesis scalability?
- Methodological Answer :
- Implement active learning algorithms (e.g., Bayesian optimization) to iteratively refine reaction conditions (solvent, catalyst, temperature).
- Train models on historical data from analogous sulfonamide/oxadiazole syntheses to predict optimal molar ratios .
- Integrate with lab automation systems for real-time adjustment of pH and reagent addition rates .
Methodological Framework for Research Proposals
Designing a study to explore structure-activity relationships (SAR) in this compound class :
- Step 1 : Synthesize derivatives with modified benzodioxin substituents (e.g., -CN, -CF₃) and variable oxadiazole linkers .
- Step 2 : Assay derivatives against a panel of enzymes (LOX, COX-2) and bacterial strains to identify critical pharmacophores.
- Step 3 : Perform QSAR analysis using ML models (e.g., Random Forest) to correlate substituent electronegativity with IC₅₀/MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
